molecular formula C20H21Cl2N3OS B4568168 2-chloro-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide

2-chloro-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide

Cat. No.: B4568168
M. Wt: 422.4 g/mol
InChI Key: QNQOIYCGIBBQFW-UHFFFAOYSA-N
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Description

2-chloro-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H21Cl2N3OS and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.0782389 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various benzamide derivatives, including compounds with similar structures to the mentioned chemical, has been extensively studied. These syntheses often involve complex reactions aiming to explore their chemical properties and potential applications in pharmaceuticals and materials science. For example, studies have focused on the synthesis of benzamide derivatives as selective serotonin 4 receptor agonists, highlighting their potential in modulating gastrointestinal motility (S. Sonda et al., 2004).

Pharmacological Applications

  • Research into benzamide derivatives has also explored their pharmacological properties, with studies on their pro-apoptotic activities as anticancer agents. Compounds similar to 2-chloro-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide have been synthesized and evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating significant potential in cancer treatment (Ö. Yılmaz et al., 2015).

Antimicrobial and Antifungal Activity

  • Some derivatives of the compound have been synthesized and tested for their antimicrobial and antifungal activities, suggesting potential applications in addressing bacterial and fungal infections. These studies contribute to the development of new therapeutic agents against resistant strains of bacteria and fungi (N. Patel & S. N. Agravat, 2007).

Impurities Identification in Pharmaceutical Compounds

  • Research has also been conducted on identifying and synthesizing impurities found in batches of pharmaceutical drugs, including those structurally related to the mentioned compound. Such studies are crucial for ensuring the purity and safety of pharmaceutical products (Prasad Kancherla et al., 2018).

Potential for Radiolabeled Compounds

  • Derivatives of benzamide compounds have been explored for their potential as radiolabeled ligands, which could be used in gamma-emission tomography for diagnostic purposes. This research area focuses on developing compounds that can selectively bind to specific receptors in the brain, aiding in the diagnosis of neurological conditions (J. Mertens et al., 1994).

Properties

IUPAC Name

2-chloro-N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3OS/c1-13-8-9-14(16(22)12-13)19(26)24-20(27)23-17-7-5-6-15(21)18(17)25-10-3-2-4-11-25/h5-9,12H,2-4,10-11H2,1H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQOIYCGIBBQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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